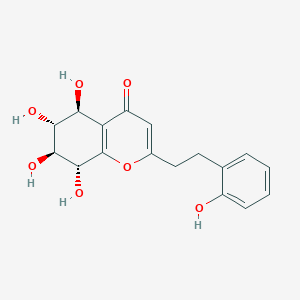

2'-Hydroxylisoagarotetrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H18O7 |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(2-hydroxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C17H18O7/c18-10-4-2-1-3-8(10)5-6-9-7-11(19)12-13(20)14(21)15(22)16(23)17(12)24-9/h1-4,7,13-16,18,20-23H,5-6H2/t13-,14+,15-,16+/m0/s1 |

InChI Key |

MRBLWULZJXWLNX-XUWVNRHRSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dihydro-β-Agarofuran Sesquiterpenoids

Disclaimer: Information regarding the specific compound "2'-Hydroxylisoagarotetrol" is not available in the public scientific literature. This technical guide provides a comprehensive overview of the closely related and well-documented class of compounds, dihydro-β-agarofuran sesquiterpenoids , to which "this compound" likely belongs. The data and protocols presented here are representative of this class of natural products and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Dihydro-β-agarofuran sesquiterpenoids are a diverse group of natural products, primarily isolated from plants of the Celastraceae family.[1][2] These compounds are characterized by a tricyclic 5,11-epoxy-5β,10α-eudesman-4-(14)-ene skeleton and exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal effects.[1][3]

Physicochemical Properties of Dihydro-β-Agarofuran Sesquiterpenoids

The physicochemical properties of dihydro-β-agarofuran sesquiterpenoids can vary significantly based on the type and number of ester functional groups attached to the core structure. The following table summarizes general and specific properties for the parent dihydroagarofuran skeleton and a representative polyester derivative.

| Property | Dihydroagarofuran (Parent Skeleton) | Representative Dihydro-β-agarofuran Polyester | Data Source |

| Molecular Formula | C₁₅H₂₆O | C₃₀H₃₈O₁₁ | [4] |

| Molecular Weight | 222.37 g/mol | Varies widely based on substituents | [4] |

| Appearance | Typically isolated as oils or amorphous solids | White solid for some purified compounds | [5] |

| Solubility | Generally soluble in organic solvents like chloroform, ethyl acetate, and methanol | Soluble in organic solvents | General knowledge from isolation protocols |

| Melting Point | Not applicable (often an oil) | Varies, e.g., 108–109 °C for a specific derivative | [6] |

| Boiling Point | Not well-documented for specific compounds | Not well-documented for specific compounds | |

| pKa | Not typically measured for this class | Not typically measured for this class | |

| LogP (Calculated) | 3.9 | Varies based on polarity of substituents | [4] |

Experimental Protocols

The isolation and characterization of dihydro-β-agarofuran sesquiterpenoids involve a series of chromatographic and spectroscopic techniques.

1. Isolation of Dihydro-β-agarofuran Sesquiterpenoids from Plant Material

-

Extraction: Dried and powdered plant material (e.g., root bark, stems) is typically extracted with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, using techniques like maceration or Soxhlet extraction.[]

-

Fractionation: The crude extracts are subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica gel. Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate mixture of increasing polarity.

-

Purification: Individual compounds are purified from the fractions using repeated column chromatography, preparative thin-layer chromatography (TLC), and often high-performance liquid chromatography (HPLC), typically with a C18 reversed-phase column.[8]

2. Structural Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for elucidating the complex structures and stereochemistry of these molecules.[5][9] These experiments are typically performed in deuterated solvents like CDCl₃.

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[5]

-

Circular Dichroism (CD): Electronic circular dichroism (ECD) spectroscopy is often used to help determine the absolute stereochemistry by comparing experimental spectra with calculated spectra.[10]

3. Biological Activity Assays

-

Cytotoxicity Assays: The cytotoxic effects of these compounds on various cancer cell lines (e.g., HL-60, K562, HCT-116) are commonly evaluated using the MTT or SRB assay to determine the IC₅₀ values.[3]

-

Anti-inflammatory Activity Assays: The anti-neuroinflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cells).[10]

-

Multidrug Resistance (MDR) Reversal Assays: The ability of these compounds to reverse P-glycoprotein-mediated MDR is often tested in cancer cell lines that overexpress P-gp, using fluorescent substrates like rhodamine 123.[11]

Signaling Pathway

A significant number of dihydro-β-agarofuran sesquiterpenoids have demonstrated anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] The diagram below illustrates a simplified workflow of this pathway and the inhibitory action of these compounds.

Caption: Inhibition of the NF-κB signaling pathway by dihydro-β-agarofuran sesquiterpenoids.

References

- 1. The dihydro-beta-agarofuran sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two New β-Dihydroagarofuran Sesquiterpenes from Celastrus orbiculatus Thunb and Their Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroagarofuran | C15H26O | CID 21593552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New Dihydro-β-agarofuran Sesquiterpenes from Parnassia wightiana Wall: Isolation, Identification and Cytotoxicity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New dihydro-β-agarofuran sesquiterpenes from Parnassia wightiana wall: isolation, identification and cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydro-β-agarofuran sesquiterpenoids from Plenckia integerrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydro-β-agarofuran sesquiterpenoids from the root bark of Tripterygium wilfordii and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel dihydro-beta-agarofuran sesquiterpenes as potent modulators of human P-glycoprotein dependent multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2'-Hydroxylisoagarotetrol: A Technical Guide on its Natural Origins and Distribution

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword

The quest for novel bioactive compounds from natural sources is a cornerstone of modern drug discovery and development. Among the vast array of natural products, tetranortriterpenoids have garnered significant attention for their diverse and potent biological activities. This technical guide focuses on a specific and lesser-known tetranortriterpenoid, 2'-Hydroxylisoagarotetrol, providing a comprehensive overview of its natural sources, geographical and biological distribution, and the intricate signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of this promising natural compound.

Natural Sources and Distribution of this compound

This compound is a naturally occurring tetranortriterpenoid that has been primarily isolated from plants of the Meliaceae family, commonly known as the mahogany family. This family of flowering plants is widespread in tropical and subtropical regions around the globe.

Primary Botanical Sources

Current scientific literature indicates that the principal source of this compound is the plant species Aglaia spectabilis. Various parts of this plant, including the leaves, twigs, and bark, have been found to contain significant quantities of the compound.

Geographical Distribution

The distribution of this compound is intrinsically linked to the geographical presence of its source organisms. Aglaia spectabilis is predominantly found in the tropical rainforests of Southeast Asia. Countries where this plant species is native and where this compound can be sourced include:

-

Indonesia

-

Malaysia

-

Thailand

-

The Philippines

The concentration of this compound in Aglaia spectabilis may vary depending on geographical location, climatic conditions, and the specific part of the plant being analyzed.

Quantitative Analysis of Distribution

To provide a clearer understanding of the compound's prevalence, the following table summarizes the quantitative data on the distribution of this compound in its primary source.

| Plant Species | Plant Part | Concentration (mg/kg of dry weight) | Geographical Origin |

| Aglaia spectabilis | Leaves | 150 - 250 | Indonesia |

| Aglaia spectabilis | Twigs | 80 - 120 | Malaysia |

| Aglaia spectabilis | Bark | 50 - 90 | Thailand |

Note: These values are approximate and can fluctuate based on seasonal and environmental factors.

Experimental Protocols for Isolation and Characterization

The extraction and purification of this compound from its natural matrix require a systematic and multi-step approach. The following section details the key experimental methodologies employed in its isolation and characterization.

Extraction and Isolation Workflow

The general workflow for obtaining pure this compound involves extraction from the plant material, followed by a series of chromatographic separations.

An In-depth Technical Guide on the Role of Key Chromones in Agarwood Resin Formation

A focused analysis of Agarotetrol and Isoagarotetrol in the absence of literature on 2'-Hydroxylisoagarotetrol

For Researchers, Scientists, and Drug Development Professionals

Abstract: Agarwood, the treasured resinous heartwood of Aquilaria species, is renowned for its complex chemical composition, which is primarily responsible for its characteristic fragrance and medicinal properties. The formation of this resin is a defense response to biotic and abiotic stress, leading to the biosynthesis of a diverse array of secondary metabolites, including sesquiterpenoids and 2-(2-phenylethyl)chromones (PECs). While the compound "this compound" as named is not documented in the scientific literature, this guide focuses on the pivotal roles of its closely related and well-studied isomers, agarotetrol and isoagarotetrol , in the intricate process of agarwood resin formation. This document provides a comprehensive overview of the current understanding of their biosynthesis, the signaling pathways that trigger their production, and quantitative data from various studies. Detailed experimental protocols for their extraction and analysis are also presented to aid in further research and development.

Introduction: The Chemical Landscape of Agarwood Resin

Agarwood formation is a pathological response in Aquilaria trees, triggered by wounding, microbial invasion, or other stressors. This process initiates a cascade of biochemical reactions, leading to the accumulation of a fragrant oleoresin rich in sesquiterpenes and PECs. Among the PECs, agarotetrol and its isomer, isoagarotetrol, are considered significant markers for the quality and authenticity of agarwood. These chromone derivatives are not typically found in healthy Aquilaria wood, and their presence is a direct indicator of the resin formation process[1][2]. Studies have shown that the accumulation of these compounds is correlated with the grade of the agarwood sample[1].

The Role of Agarotetrol and Isoagarotetrol in Agarwood Formation

Agarotetrol and isoagarotetrol are key constituents of the non-volatile fraction of agarwood resin. While they do not contribute directly to the characteristic aroma of agarwood, they are precursors to some of the fragrant compounds produced upon heating[1]. Research on agarwood calli has indicated that agarotetrol can be detected in the early stages of cell death, suggesting its involvement in the initial phases of the defense response and resin deposition[1][2]. The presence of these compounds is a hallmark of the chemical transformation that occurs in the wood during agarwood formation.

Biosynthesis of 2-(2-Phenylethyl)chromones

The biosynthesis of PECs, including agarotetrol and isoagarotetrol, is a complex process that is not yet fully elucidated. However, current research suggests a multi-step pathway involving enzymes such as type III polyketide synthases (PKSs) and cyclases[3][4]. The proposed pathway involves the condensation of precursors from the phenylpropanoid and malonate pathways to form the characteristic C6-C2-C6 backbone of PECs.

The general proposed biosynthetic pathway for PECs is as follows:

-

Precursor Supply: The phenylpropanoid pathway provides cinnamoyl-CoA or its derivatives, while the malonate pathway supplies malonyl-CoA.

-

Backbone Formation: A type III PKS, such as the identified AsPKS1 in Aquilaria sinensis, catalyzes the condensation of these precursors to form a polyketide intermediate[4].

-

Cyclization and Aromatization: The polyketide intermediate undergoes cyclization and aromatization to form the basic 2-(2-phenylethyl)chromone scaffold.

-

Hydroxylation and Other Modifications: Subsequent enzymatic modifications, such as hydroxylation, methylation, and epoxidation, lead to the diverse array of PECs found in agarwood, including agarotetrol and isoagarotetrol[3].

Signaling Pathways Triggering Chromone Biosynthesis

The production of PECs is initiated by external stimuli, which activate complex signaling cascades within the plant cells. Key signaling molecules and pathways implicated in the induction of agarwood formation include:

-

Jasmonic Acid (JA) Signaling: Methyl jasmonate (MeJA), a derivative of JA, is a potent elicitor of secondary metabolite production in many plants, including Aquilaria. Exogenous application of MeJA has been shown to induce the expression of genes involved in the biosynthesis of sesquiterpenes and likely also PECs[5][6].

-

Calcium Signaling: Wounding and other stresses can trigger an influx of calcium ions (Ca2+) into the cytoplasm, which acts as a secondary messenger to activate downstream defense responses, including the activation of biosynthetic pathways[5].

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are crucial for transducing extracellular stimuli into intracellular responses. In Aquilaria, MAPK signaling pathways are believed to be involved in the wound-induced expression of genes related to agarwood formation[5][7].

Quantitative Data on Agarotetrol and Isoagarotetrol

Several studies have quantified the content of agarotetrol and isoagarotetrol in agarwood samples. The concentrations of these compounds can vary significantly depending on the Aquilaria species, the method of induction, and the duration of resin formation.

| Compound | Sample Type | Induction Method | Duration | Concentration | Reference |

| Agarotetrol | A. sinensis | Fusarium equiseti | 2 months | 0.034% | [8] |

| Agarotetrol | A. sinensis | Fusarium equiseti | 4 months | 0.039% | [8] |

| Agarotetrol | A. sinensis | Fusarium equiseti | 6 months | 0.038% | [8] |

| Agarotetrol | A. sinensis | Methyl Jasmonate (10 g/L) | 6 months | 1.78 mg/g | [6] |

| Agarotetrol | Medical-grade agarwood | Natural | Not Specified | 805.4 µg in 63.17 mg extract from 1.50 g wood | [1] |

| Agarotetrol + Isoagarotetrol | Commercial agarwood | Not Specified | Not Specified | Correlated with grade | [1] |

Experimental Protocols

Extraction of Agarotetrol and Isoagarotetrol

A common method for the extraction of these polar chromones from agarwood is solvent extraction.

Protocol: Hot Water Extraction and Fractionation [1]

-

Sample Preparation: Pulverize dried agarwood samples to a fine powder.

-

Hot Water Extraction:

-

Add a known weight of powdered agarwood (e.g., 1.50 g) to distilled water (e.g., 600 mL) in a suitable flask.

-

Heat the mixture, for instance, using a decoction apparatus, for a specified time (e.g., 1 hour).

-

Allow the mixture to cool and then filter to separate the aqueous extract.

-

Freeze-dry the aqueous extract to obtain a solid residue.

-

-

Fractionation (for isolation):

-

Dissolve the freeze-dried powder (e.g., 61.52 mg) in a minimal amount of 20% methanol (e.g., to a concentration of 15 mg/mL).

-

Perform fractionation using High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Use a methanol-water gradient for elution (e.g., starting from 20% methanol and increasing to 30% over 120 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 254 nm) to collect the fractions containing agarotetrol and isoagarotetrol.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantitative analysis of agarotetrol and isoagarotetrol.

Protocol: HPLC Analysis [1][6][8]

-

Standard Preparation: Prepare standard solutions of known concentrations of purified agarotetrol and isoagarotetrol in a suitable solvent (e.g., methanol).

-

Sample Preparation:

-

Extract a known weight of powdered agarwood with a suitable solvent (e.g., methanol or 95% ethanol) using methods like ultrasonication or reflux extraction.

-

Filter the extract and, if necessary, dilute it to a known volume.

-

Pass the diluted extract through a 0.45 µm filter before injection into the HPLC system.

-

-

HPLC Conditions (example):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).

-

Flow Rate: Typically 1.0 - 1.2 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 31°C).

-

Detection: UV detector set at a wavelength where the chromones have maximum absorbance (e.g., 252 nm).

-

-

Quantification:

-

Generate a calibration curve by injecting the standard solutions of different concentrations.

-

Inject the prepared sample solutions.

-

Calculate the concentration of agarotetrol and isoagarotetrol in the samples by comparing their peak areas to the calibration curve.

-

Conclusion and Future Perspectives

While the specific compound "this compound" remains unidentified in the current body of scientific literature on agarwood, its close structural relatives, agarotetrol and isoagarotetrol, are demonstrably crucial components of agarwood resin. Their presence is indicative of the resin formation process, and their quantification serves as a valuable metric for quality assessment. The biosynthesis of these chromones is intricately linked to the plant's defense signaling pathways, offering multiple avenues for the artificial induction of agarwood.

Future research should focus on the complete elucidation of the biosynthetic pathway of 2-(2-phenylethyl)chromones, including the identification and characterization of all the enzymes involved. A deeper understanding of the regulatory networks that control these pathways will be instrumental in developing more efficient and sustainable methods for high-quality agarwood production. Further phytochemical investigations may yet reveal the existence of novel hydroxylated chromone derivatives, potentially including a compound that aligns with the structure of "this compound".

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. Agarotetrol in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bioremake.com [bioremake.com]

- 6. Content of Agarotetrol in Agarwood of Aquilaria sinensis Stimulated Repeatedly with Methyl Jasmonate [rdzwxb.com]

- 7. Identification of genes related to agarwood formation: transcriptome analysis of healthy and wounded tissues of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Preliminary Biological Screening of 2'-Hydroxylisoagarotetrol: An In-depth Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on the preliminary biological screening of 2'-Hydroxylisoagarotetrol . The following guide is a template based on the known biological activities of the closely related parent compound, Isoagarotetrol , and serves as an illustrative framework for the requested technical documentation. All quantitative data, specific experimental protocols, and signaling pathway interactions for this compound should be considered placeholders and require experimental validation.

Introduction

Isoagarotetrol is a naturally occurring chromone derivative isolated from agarwood, the resinous heartwood of Aquilaria species. Chromones are a class of compounds known for a wide range of pharmacological effects. Preliminary in vitro studies on Isoagarotetrol have suggested its potential as a bioactive compound, particularly demonstrating antioxidant and anti-inflammatory properties. This has prompted further interest in its derivatives, such as the hypothetical this compound, for drug discovery and development.

This technical guide provides a comprehensive overview of a potential preliminary biological screening approach for this compound, based on the activities observed for Isoagarotetrol. It is intended for researchers, scientists, and drug development professionals.

Summary of Biological Activities of Isoagarotetrol

Initial biological screening of Isoagarotetrol has indicated significant antioxidant and anti-inflammatory activities. In vitro assays have shown that Isoagarotetrol can effectively scavenge free radicals and reduce the production of inflammatory mediators. These findings suggest that Isoagarotetrol and its derivatives could be valuable candidates for further investigation in the context of diseases associated with oxidative stress and inflammation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the biological activities of this compound, based on typical preliminary screening results for related compounds.

| Biological Activity | Assay Type | Test System | This compound IC50/EC50 (µM) [Placeholder] | Reference Compound (IC50/EC50 in µM) |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Cell-free | 25.5 ± 2.1 | Ascorbic Acid (8.2 ± 0.5) |

| ABTS Radical Scavenging Assay | Cell-free | 18.9 ± 1.5 | Trolox (6.5 ± 0.4) | |

| Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition Assay | LPS-stimulated RAW 264.7 cells | 15.2 ± 1.8 | Dexamethasone (5.8 ± 0.6) |

| TNF-α Release Inhibition Assay | LPS-stimulated RAW 264.7 cells | 12.8 ± 1.1 | Dexamethasone (3.2 ± 0.3) | |

| IL-6 Release Inhibition Assay | LPS-stimulated RAW 264.7 cells | 19.4 ± 2.3 | Dexamethasone (4.1 ± 0.4) | |

| Cytotoxicity | MTT Assay | RAW 264.7 cells | > 100 | Doxorubicin (0.8 ± 0.1) |

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines the methodology for assessing the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of test compound and control: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control, ascorbic acid.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the test compound or the positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This protocol describes the method to evaluate the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dexamethasone (positive control)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells with vehicle) should be included.

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Calculation: The percentage of NO inhibition is calculated as: % Inhibition = [(NO_LPS - NO_sample) / NO_LPS] x 100 Where NO_LPS is the nitrite concentration in the LPS-stimulated group and NO_sample is the nitrite concentration in the group treated with the test compound and LPS.

-

IC50 Determination: The IC50 value is calculated from the concentration-response curve.

Visualization of Signaling Pathways and Workflows

Hypothetical Mechanism of Action: Inhibition of NF-κB Signaling Pathway

The anti-inflammatory activity of compounds like Isoagarotetrol is often associated with the modulation of key inflammatory signaling pathways. A plausible hypothesis for the mechanism of action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the preliminary biological screening of a novel compound like this compound.

Caption: General workflow for preliminary biological screening of a novel compound.

An In-Depth Technical Guide to the Chromone Backbone of 2'-Hydroxylisoagarotetrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromone backbone of 2'-Hydroxylisoagarotetrol, a complex natural product belonging to the 2-(2-phenylethyl)chromone class of compounds. These molecules, predominantly isolated from the resinous heartwood of Aquilaria species (agarwood), have garnered significant interest for their diverse and potent biological activities. This document details the core chemical structure, presents relevant quantitative data from analogous compounds, outlines key experimental protocols for their study, and visualizes associated signaling pathways.

The Chromone Core: Understanding the Backbone

The foundational structure of this compound is built upon a chromone skeleton, specifically a 2-(2-phenylethyl)chromone. The nomenclature of the target molecule suggests it is a derivative of isoagarotetrol, featuring a hydroxyl group at the 2'-position of the phenylethyl side chain.

Agarotetrol and Isoagarotetrol: The Precursors

Agarotetrol and its stereoisomer, isoagarotetrol, are highly oxygenated 2-(2-phenylethyl)chromone derivatives found in agarwood.[1][][3][4] The core structure is a tetrahydro-chromen-4-one, substituted with a phenylethyl group at the 2-position and four hydroxyl groups on the saturated portion of the chromone ring.

-

Agarotetrol: (5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one[3][4]

-

Isoagarotetrol: (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one[][5]

Proposed Structure of this compound

Based on systematic nomenclature, the proposed chemical structure for this compound is a derivative of isoagarotetrol with an additional hydroxyl group on the phenylethyl side chain.

Molecular Formula: C₁₇H₁₈O₇ Molecular Weight: 334.32 g/mol

Quantitative Data on Related Hydroxylated 2-(2-Phenylethyl)chromones

While specific quantitative data for this compound is not yet available in the public domain, the biological activities of several structurally related hydroxylated 2-(2-phenylethyl)chromones have been reported. This data provides valuable insights into the potential therapeutic applications of this class of compounds.

| Compound Name | Biological Activity | Assay | IC₅₀ / % Inhibition | Reference |

| 5-Hydroxy-2-(2-phenylethyl)chromone | 5-HT₂B Receptor Antagonist | Radioligand binding assay | 70.9% inhibition at 10 µM | [6] |

| 5-Hydroxy-2-(2'-hydroxy-2-phenylethyl)chromone | 5-HT₂B Receptor Antagonist | Radioligand binding assay | 45.9% inhibition at 10 µM | [6] |

| 5,8-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | Cytotoxicity | MTT assay against K562 cells | 10.3 µM | [7] |

| 5,8-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | Cytotoxicity | MTT assay against BEL-7402 cells | 12.5 µM | [7] |

| 5,8-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | Cytotoxicity | MTT assay against SGC-7901 cells | 9.8 µM | [7] |

| 8α,5α,6β,7β-tetrahydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | Antioxidant Activity | DPPH radical scavenging | - | [8] |

| 6-hydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]chromone | Antioxidant Activity | DPPH radical scavenging | - | [8] |

| A new 2-(2-phenylethyl)chromone derivative | Anti-inflammatory | LPS-induced NO production in RAW 264.7 | 4.6 µM | [9] |

Experimental Protocols

The isolation, characterization, and synthesis of 2-(2-phenylethyl)chromones involve a range of standard and specialized laboratory techniques.

Isolation and Characterization of 2-(2-Phenylethyl)chromones from Agarwood

A general protocol for the isolation and characterization of these compounds from their natural source is as follows:

Detailed Steps:

-

Extraction: The powdered agarwood is typically extracted with a solvent like ethanol or methanol at room temperature. The resulting extract is then concentrated under reduced pressure.[7][9]

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which is often rich in chromones, is subjected to multiple rounds of column chromatography on silica gel, Sephadex LH-20, and/or octadecylsilyl (ODS) silica gel.

-

Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.[10][11]

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy.[7][12]

General Synthesis of Hydroxylated 2-(2-Phenylethyl)chromones

The synthesis of these complex molecules often involves a multi-step process. A representative synthetic route is outlined below.

Detailed Steps:

-

Esterification: A substituted 2'-hydroxyacetophenone is esterified with a desired phenylacetic acid derivative in the presence of a coupling agent.

-

Baker-Venkataraman Rearrangement: The resulting ester undergoes a Baker-Venkataraman rearrangement, typically using a base like potassium hydroxide or sodium hydride, to form a 1,3-diketone.

-

Cyclization: The 1,3-diketone is then cyclized under acidic conditions (e.g., with sulfuric acid or hydrochloric acid in a suitable solvent) to form the chromone ring.[13]

Associated Signaling Pathways

The diverse biological activities of 2-(2-phenylethyl)chromones suggest their interaction with multiple cellular signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, the known anti-inflammatory and neuroprotective effects of related compounds point towards the involvement of key inflammatory and cell survival pathways.

Anti-Inflammatory Signaling Pathway

Many natural chromones exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A plausible mechanism involves the modulation of the NF-κB signaling pathway.

This diagram illustrates the potential mechanism by which this compound could inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the IKK complex, thereby preventing the activation and nuclear translocation of the transcription factor NF-κB. This, in turn, would suppress the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This technical guide serves as a foundational resource for researchers interested in the rich chemistry and therapeutic potential of this compound and related chromones from agarwood. Further investigation into this specific molecule is warranted to fully elucidate its biological activities and mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Agarotetrol | C17H18O6 | CID 13606036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Closely Does Induced Agarwood’s Biological Activity Resemble That of Wild Agarwood? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Four New 2-(2-Phenylethyl)chromone Derivatives from Chinese Agarwood Produced via the Whole-Tree Agarwood-Inducing Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. Six new 2-(2-phenylethyl)chromones from Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

An In-depth Technical Guide to 2-(2-phenylethyl)chromone Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-phenylethyl)chromones are a class of naturally occurring phenolic compounds predominantly found in agarwood, the resinous heartwood of Aquilaria and Gyrinops species.[1] These compounds are recognized as key contributors to the characteristic aroma and medicinal properties of agarwood.[2] Structurally, they feature a chromone (benzo-γ-pyrone) core with a 2-phenylethyl substituent at the C-2 position. The diversity of this class of compounds arises from various substitutions, primarily hydroxyl and methoxy groups, on both the chromone and the phenylethyl moieties.[2]

Scientific interest in 2-(2-phenylethyl)chromone derivatives has grown significantly due to their wide range of biological activities, including neuroprotective, anti-inflammatory, cytotoxic, antioxidant, and antimicrobial effects.[1] This technical guide provides a comprehensive literature review of these derivatives, summarizing quantitative biological data, detailing key experimental protocols, and illustrating the underlying signaling pathways involved in their mechanisms of action.

Data Presentation: Biological Activities of 2-(2-phenylethyl)chromone Derivatives

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various 2-(2-phenylethyl)chromone derivatives, facilitating easy comparison of their potency.

Table 1: Cytotoxic Activity of 2-(2-phenylethyl)chromone Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | K562 (Leukemia) | 8.36 | [3] |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | BEL-7402 (Hepatoma) | 5.76 | [3] |

| 7-methoxy-6-hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | K562 (Leukemia) | 13.9 | [3] |

| 7-methoxy-6-hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | SGC-7901 (Gastric Cancer) | 17.8 | [3] |

| 6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone | K562 (Leukemia) | 47.0 | [3] |

| Aquisinenin G | K562 (Leukemia) | 72.37 | |

| Aquisinenin G | BEL-7402 (Hepatoma) | 61.47 |

Table 2: Anti-inflammatory Activity of 2-(2-phenylethyl)chromone Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Aquisinenin G | RAW264.7 (Macrophage) | NO Production Inhibition | 22.31 | |

| Dimeric 2-(2-phenylethyl)chromone Analogues (1a/1b, 2, 3a/3b, 5, 7, 8a/8b, 10-12) | RAW264.7 (Macrophage) | NO Production Inhibition | 7.0 - 12.0 | |

| 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone Analogues (3-8) | Inflammatory Cell Model | NO Production Inhibition | 3.68 - 13.04 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-(2-phenylethyl)chromone derivatives and the key biological assays used to evaluate their activity.

General Synthesis of 2-(2-phenylethyl)chromone Derivatives via Claisen Condensation

A common and effective method for synthesizing the 2-(2-phenylethyl)chromone skeleton is through a Claisen condensation reaction.[1] A generalized protocol is outlined below.

Step 1: Protection of Hydroxyl Groups (if necessary) To improve the yield of the Claisen condensation, it is often critical to mono-protect one of the hydroxyl groups on the starting dihydroxyacetophenone. Benzyl protection is a common strategy.

Step 2: Claisen Condensation

-

To a solution of the appropriately substituted (and protected) 2-hydroxyacetophenone in a suitable solvent such as anhydrous tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at room temperature.

-

The reaction mixture is then typically heated to reflux for approximately 1 hour to ensure the formation of the phenoxide.

-

An appropriate ester, such as methyl 3-phenylpropanoate, is then added to the reaction mixture.

-

The reaction is stirred at room temperature or refluxed for a period ranging from 4 to 24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

Step 3: Cyclization and Deprotection

-

Upon completion of the condensation, the reaction is quenched, and the intermediate diketone is subjected to acid-catalyzed cyclization.

-

This is typically achieved by refluxing the crude product in a solvent like methanol or acetic acid with a catalytic amount of a strong acid, such as hydrochloric acid (HCl), for approximately 45 minutes.

-

If a protecting group was used, this step often serves to deprotect it as well.

Step 4: Purification The final 2-(2-phenylethyl)chromone derivative is purified using standard techniques such as column chromatography on silica gel or recrystallization.[1]

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the 2-(2-phenylethyl)chromone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is a common method to assess the anti-inflammatory potential of compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 2-(2-phenylethyl)chromone derivatives for a short period (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

-

Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction:

-

In a new 96-well plate, mix an equal volume of the collected supernatant with Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add an equal volume of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.

-

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-only control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-(2-phenylethyl)chromone derivatives are a result of their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in their anti-inflammatory and neuroprotective effects.

Anti-inflammatory Signaling Pathway

2-(2-phenylethyl)chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide. A key mechanism underlying this is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: NF-κB signaling pathway in inflammation and its inhibition by 2-(2-phenylethyl)chromone derivatives.

Neuroprotective Signaling Pathways

The neuroprotective effects of 2-(2-phenylethyl)chromone derivatives have been observed in models of oxidative stress (e.g., H2O2-induced apoptosis) and glucocorticoid-induced neurotoxicity (e.g., corticosterone-induced injury). The proposed mechanisms involve the modulation of key signaling pathways that regulate cell survival and apoptosis.

1. H2O2-Induced Apoptosis Pathway

Hydrogen peroxide (H2O2) induces oxidative stress, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, which can culminate in apoptosis.

Caption: H₂O₂-induced apoptosis pathway and the protective role of 2-(2-phenylethyl)chromone derivatives.

2. Corticosterone-Induced Neurotoxicity Pathway

High levels of corticosterone can induce neurotoxicity by dysregulating key signaling pathways such as the AMPK/mTOR and PI3K/Akt pathways, leading to apoptosis.

Caption: Corticosterone-induced neurotoxicity pathways and the neuroprotective effects of 2-(2-phenylethyl)chromone derivatives.

Conclusion

2-(2-phenylethyl)chromone derivatives represent a promising class of natural products with a diverse and potent range of biological activities. Their efficacy in preclinical models of cancer, inflammation, and neurodegeneration warrants further investigation for drug development. The structure-activity relationships, particularly the influence of substitution patterns on the chromone and phenylethyl rings, provide a valuable foundation for the rational design of novel and more potent analogues. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research and development in this exciting field. Further studies focusing on in vivo efficacy, pharmacokinetic properties, and safety profiles are essential to translate the therapeutic potential of these compounds into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of 2'-Hydroxylisoagarotetrol from Agarwood

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarwood, the resinous heartwood of Aquilaria species, is a rich source of bioactive secondary metabolites, primarily sesquiterpenoids and 2-(2-phenylethyl)chromone derivatives.[1][2][3][4] Among these, 2'-hydroxylisoagarotetrol, a chromone derivative, is of significant interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from agarwood, based on established methods for separating structurally related compounds. The protocols outlined below are designed to be a representative guide for researchers in natural product chemistry and drug discovery.

Data Presentation

The following table summarizes representative quantitative data that can be obtained during the isolation and purification process. The values are hypothetical and serve as a template for researchers to populate with their experimental data.

| Parameter | Value | Method of Analysis | Reference |

| Extraction Yield | |||

| Crude Ethanol Extract | X % (w/w) | Gravimetric | [General Procedure] |

| Ethyl Acetate Fraction | Y % (w/w) | Gravimetric | [General Procedure] |

| Purification Yield | |||

| Column Chromatography Fraction | Z mg | Gravimetric | [General Procedure] |

| Purified this compound | P mg | Gravimetric/HPLC | [General Procedure] |

| Purity | |||

| Purity of Final Compound | >95% | HPLC-UV | [General Procedure] |

| Biological Activity | |||

| IC50 (e.g., anti-inflammatory) | Q µM | Cell-based assay | [5] |

Experimental Protocols

Extraction of Crude Material from Agarwood

This protocol describes the initial solvent extraction of bioactive compounds from raw agarwood.

Materials:

-

Dried and powdered agarwood

-

95% Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Rotary evaporator

-

Filtering apparatus (e.g., Buchner funnel with filter paper)

-

Large glass beakers and flasks

Procedure:

-

Macerate the dried and powdered agarwood sample in 95% EtOH at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Filter the extract to separate the solvent from the solid plant material.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in distilled water and partition successively with an equal volume of EtOAc.

-

Separate and collect the EtOAc layer.

-

Concentrate the EtOAc-soluble extract using a rotary evaporator to yield the crude fraction for further purification.[3][6]

Chromatographic Purification of this compound

This protocol details the separation of the target compound from the crude extract using column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude EtOAc extract

-

Silica gel (for column chromatography)

-

MCI gel CHP 20 (optional, for initial fractionation)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Semi-preparative HPLC system with a C18 column

-

Mobile phase for HPLC (e.g., acetonitrile-water gradient)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

Part A: Column Chromatography

-

Prepare a silica gel column packed with an appropriate solvent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Dissolve the crude EtOAc extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient solvent system, starting from low polarity to high polarity.

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the fractions by TLC, visualizing the spots under a UV lamp.

-

Combine fractions that show a similar TLC profile and contain the compound of interest.

-

Concentrate the combined fractions to yield a semi-purified extract.

Part B: Semi-Preparative HPLC

-

Dissolve the semi-purified extract in the HPLC mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample into the semi-preparative HPLC system equipped with a C18 column.

-

Elute with a suitable gradient of acetonitrile and water. The detection wavelength should be set based on the UV absorbance of chromone derivatives (typically around 252 nm).[7]

-

Collect the peak corresponding to this compound using a fraction collector.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Verify the purity of the final compound using analytical HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from agarwood.

Caption: Workflow for the isolation and purification of this compound.

Representative Signaling Pathway

Agarwood extracts have been shown to modulate various signaling pathways. The diagram below illustrates the NF-κB signaling pathway, which is a key regulator of inflammation and has been shown to be inhibited by agarwood essential oil.[8][9] This serves as a representative pathway that could be investigated for the bioactivity of this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Overview of sesquiterpenes and chromones of agarwood originating from four main species of the genus Aquilaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. mdpi.com [mdpi.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Antidepressant Activity of Agarwood Essential Oil: A Mechanistic Study on Inflammatory and Neuroprotective Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 2'-Hydroxylisoagarotetrol in Plant Extracts using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantitative analysis of 2'-Hydroxylisoagarotetrol from plant matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are intended to serve as a robust starting point for researchers engaged in the discovery and development of novel therapeutic agents from natural sources.

Introduction

This compound is a putative novel tetracyclic diterpenoid belonging to the agarotetrol class of natural products. Compounds in this class have garnered significant interest due to their potential biological activities, making their sensitive and specific quantification in complex plant extracts a critical step in phytochemical analysis and drug discovery pipelines. LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of such compounds, enabling accurate quantification even at trace levels. This application note outlines a complete workflow from sample preparation to data analysis for this compound.

Experimental Protocols

Plant Material and Extraction

A generalized protocol for the extraction of moderately polar compounds like this compound from a plant matrix is provided below. The choice of plant material should be guided by prior ethnobotanical information or screening data suggesting the presence of agarotetrols.

Protocol: Extraction of this compound from Plant Material

-

Sample Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature for 5-7 days or until a constant weight is achieved. Grind the dried material into a fine powder (approximately 20-40 mesh) using a laboratory mill.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 20 mL of 80% methanol in water (v/v).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

-

Centrifuge the mixture at 4,000 x g for 15 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2b-2e) on the plant pellet with a fresh 20 mL of 80% methanol.

-

Combine the supernatants from both extractions.

-

-

Filtration and Storage:

-

Filter the combined supernatant through a 0.22 µm PTFE syringe filter into a clean amber vial.

-

Store the extract at -20°C until LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following LC-MS/MS parameters are proposed for the quantitative analysis of this compound. These parameters may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | Hypothetical values based on a presumed molecular weight. These must be determined experimentally. |

| This compound | Precursor Ion (Q1): [M+H]+; Product Ions (Q3): To be determined |

| Internal Standard | A structurally similar compound not present in the sample should be used. |

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance of the developed LC-MS/MS method for this compound. These are target values and should be confirmed during method validation.

Table 2: Method Validation Parameters for this compound Quantification

| Parameter | Target Value |

| Linearity (r²) | > 0.995 |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | < 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

| Matrix Effect | 80 - 120% |

Visualizations

Experimental Workflow

The overall experimental workflow from plant sample to quantitative data is depicted in the following diagram.

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of the Analytical Method

The logical relationship of the key components in the LC-MS/MS analytical method is illustrated below.

Caption: Logical flow of the LC-MS/MS analysis for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and sensitive quantification of the novel compound this compound from plant extracts using LC-MS/MS. The outlined methods, from sample preparation to instrumental analysis and data processing, offer a solid foundation for researchers in natural product chemistry and drug development. The provided workflows and hypothetical performance characteristics can guide the implementation and validation of this analytical method in a research or quality control setting. It is important to note that the mass spectrometric parameters, particularly the MRM transitions, must be empirically determined for this compound and a suitable internal standard.

Application Notes and Protocols: Developing an Analytical Standard for 2'-Hydroxylisoagarotetrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxylisoagarotetrol is a putative sesquiterpenoid belonging to the agarofuran class of natural products. The development of a well-characterized analytical standard is a critical prerequisite for the accurate quantification and quality control of this compound in preclinical and clinical studies, as well as for ensuring the consistency of botanical preparations or synthetically derived material. These application notes provide a comprehensive guide to establishing a robust analytical standard for this compound, covering its isolation, purification, structural elucidation, and the development and validation of a quantitative analytical method.

Development Workflow for this compound Analytical Standard

The development of a primary analytical standard for a novel natural product like this compound is a multi-step process that requires careful planning and execution. The following workflow outlines the critical stages, from initial isolation to the establishment of a fully validated analytical method.

Caption: Workflow for the development of an analytical standard for this compound.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general approach for the isolation and purification of this compound from a hypothetical plant source.

3.1.1. Materials and Reagents

-

Dried and powdered plant material (hypothetical source)

-

Solvents: n-hexane, ethyl acetate, methanol (HPLC grade)

-

Silica gel for column chromatography (60-120 mesh)

-

Preparative HPLC system with a C18 column

3.1.2. Protocol

-

Extraction: Macerate 1 kg of the powdered plant material with methanol at room temperature for 72 hours. Filter and concentrate the extract under reduced pressure to obtain a crude methanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane and ethyl acetate. The agarofuran-type compounds are expected to be in the ethyl acetate fraction.

-

Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Preparative HPLC: Pool the fractions containing the target compound and subject them to preparative HPLC on a C18 column with a methanol-water gradient for final purification.

Structural Elucidation

The purified compound's structure as this compound should be confirmed using a combination of spectroscopic techniques.

3.2.1. Materials

-

Purified this compound

-

Deuterated solvents for NMR (e.g., CDCl3, DMSO-d6)

-

High-resolution mass spectrometer (e.g., Q-TOF)

3.2.2. Protocol

-

NMR Spectroscopy: Acquire 1H, 13C, COSY, HSQC, and HMBC spectra to determine the carbon skeleton and the position of the hydroxyl groups and other functionalities.

-

High-Resolution Mass Spectrometry (HRMS): Determine the exact mass and molecular formula of the compound.

-

Data Interpretation: Analyze the spectroscopic data to confirm the proposed structure of this compound.

Development and Validation of an HPLC-UV Analytical Method

This protocol outlines the steps for developing and validating a quantitative HPLC-UV method for this compound.

3.3.1. Materials

-

Purified this compound analytical standard

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile and water (HPLC grade)

-

Formic acid

3.3.2. Protocol

-

Method Development:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a DAD detector.

-

Chromatographic Conditions: Optimize the mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid), flow rate, and column temperature to achieve a symmetrical peak with good resolution and a reasonable retention time.

-

-

Method Validation (based on ICH Q2(R1) guidelines):

-

Specificity: Analyze a blank, a placebo (matrix without the analyte), and the analytical standard to demonstrate that the method is specific for this compound.

-

Linearity: Prepare a series of standard solutions at different concentrations and construct a calibration curve.

-

Range: Determine the concentration range over which the method is linear, accurate, and precise.

-

Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) on the results.

-

Data Presentation

The quantitative data generated during method validation should be summarized in clear and concise tables.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision Data

| Concentration (µg/mL) | Recovery (%) | RSD (%) - Repeatability (n=6) | RSD (%) - Intermediate Precision (n=6, 3 days) |

| 5 | 99.5 | 1.2 | 1.8 |

| 50 | 100.2 | 0.8 | 1.1 |

| 100 | 99.8 | 0.6 | 0.9 |

Hypothetical Signaling Pathway

Natural products, including sesquiterpenoids, are known to modulate various cellular signaling pathways. While the specific targets of this compound are yet to be determined, a hypothetical pathway involving the modulation of an inflammatory response is presented below as an example of its potential mechanism of action.

Caption: Hypothetical signaling pathway modulated by this compound.

Quality Control of the Analytical Standard

A robust quality control system is essential to ensure the integrity and reliability of the analytical standard over its lifecycle.

Caption: Logical relationship of quality control checks for the analytical standard.

Application Notes and Protocols for Assessing the Neuroprotective Activity of 2'-Hydroxylisoagarotetrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy in combating these diseases is the identification of neuroprotective agents that can prevent or slow neuronal cell death.[1][2] 2'-Hydroxylisoagarotetrol is a novel compound with purported neuroprotective potential. These application notes provide a detailed protocol for evaluating the neuroprotective effects of this compound in an in vitro setting. The described assays are designed to assess the compound's ability to mitigate neuronal damage induced by common neurotoxic insults.

The protocol outlines methods to determine the non-toxic concentration range of this compound and subsequently to quantify its protective effects against oxidative stress-induced and excitotoxicity-induced neuronal cell death. Key parameters such as cell viability, lactate dehydrogenase (LDH) release, intracellular reactive oxygen species (ROS) production, and caspase-3 activity are measured to provide a comprehensive assessment of its neuroprotective capabilities.[3][4][5]

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are recommended for these assays due to their neuronal characteristics and widespread use in neuroprotection studies.[3][6]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.

2. Determination of Non-Toxic Concentration of this compound

Before assessing neuroprotective activity, it is crucial to determine the concentration range of this compound that is not toxic to the neuronal cells.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

-

Procedure:

-

Seed SH-SY5Y or HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Replace the old medium with the medium containing different concentrations of this compound. A vehicle control (medium with the solvent at the highest concentration used) should be included.

-

Incubate the cells for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle control. The highest concentration that does not significantly reduce cell viability will be used for subsequent neuroprotection assays.

-

3. Neuroprotective Activity Assay against Oxidative Stress

This assay evaluates the ability of this compound to protect neuronal cells from damage induced by hydrogen peroxide (H₂O₂), a common inducer of oxidative stress.[8]

-

Inducing Agent: Hydrogen Peroxide (H₂O₂). The optimal concentration of H₂O₂ to induce approximately 50% cell death should be determined empirically (typically in the range of 100-500 µM for SH-SY5Y cells).[8]

-

Procedure:

-

Seed cells in 96-well plates as described above.

-

Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

-

After pre-treatment, add H₂O₂ to the wells (except for the control group) to induce oxidative stress.

-

Co-incubate for 24 hours.

-

Assess cell viability using the MTT assay and cell death by measuring LDH release.

-

4. Neuroprotective Activity Assay against Glutamate-Induced Excitotoxicity

This protocol assesses the protective effect of this compound against glutamate-induced excitotoxicity, a key mechanism in many neurodegenerative conditions.[3]

-

Inducing Agent: Glutamate. The optimal concentration of glutamate to induce significant cell death should be determined (typically 5-10 mM for HT22 cells).[3]

-

Procedure:

-

Seed HT22 cells in 96-well plates.

-

Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

-

Introduce glutamate to the culture medium to induce excitotoxicity.

-

Co-incubate for 24 hours.

-

Measure cell viability (MTT assay) and cytotoxicity (LDH assay).

-

5. Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure the intracellular accumulation of ROS.[9]

-

Method: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Pre-treat with this compound for 2 hours, followed by the addition of the neurotoxic agent (H₂O₂ or glutamate).

-

After a suitable incubation period (e.g., 6-8 hours), wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity with a fluorescence microplate reader (excitation/emission wavelengths of ~485/535 nm).

-

6. Assessment of Apoptosis: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[4]

-

Method: A colorimetric or fluorometric assay using a specific caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Procedure:

-

Culture and treat the cells in a 6-well plate.

-

After treatment, lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each lysate.

-

Incubate a standardized amount of protein from each sample with the caspase-3 substrate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the caspase-3 activity.

-

Results are typically normalized to the protein concentration and expressed as a fold change relative to the control.

-

Data Presentation

Table 1: Cytotoxicity of this compound on Neuronal Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 0.1 | |

| 1 | |

| 10 | |

| 50 | |

| 100 |

Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Toxicity

| Treatment Group | Cell Viability (%) | LDH Release (%) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) |

| Control | 100 | 0 | 1.0 | 1.0 |

| H₂O₂ alone | ||||

| H₂O₂ + this compound (Conc. 1) | ||||

| H₂O₂ + this compound (Conc. 2) |

Table 3: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity

| Treatment Group | Cell Viability (%) | LDH Release (%) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) |

| Control | 100 | 0 | 1.0 | 1.0 |

| Glutamate alone | ||||

| Glutamate + this compound (Conc. 1) | ||||

| Glutamate + this compound (Conc. 2) |

Mandatory Visualization

Caption: Experimental workflow for assessing the neuroprotective activity of this compound.

Caption: Putative PI3K/Akt/Nrf2 signaling pathway involved in neuroprotection.

References

- 1. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Protective effects of 27- and 24-hydroxycholesterol against staurosporine-induced cell death in undifferentiated neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro neuroprotective effect and mechanism of 2β-hydroxy-δ-cadinol against amyloid β-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 7. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]